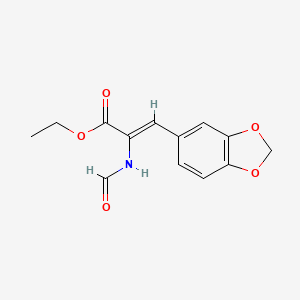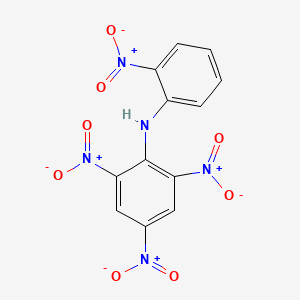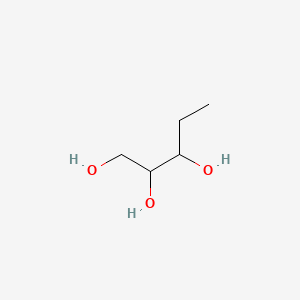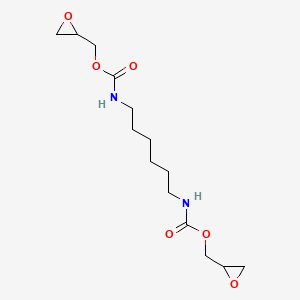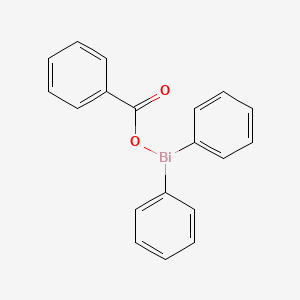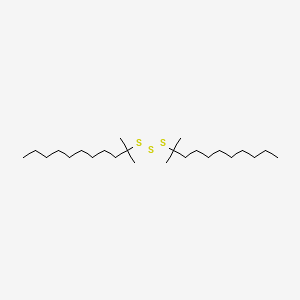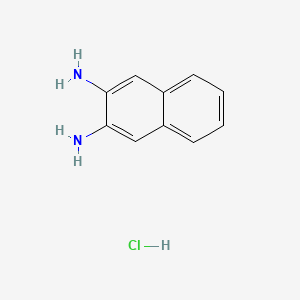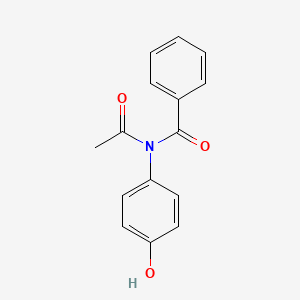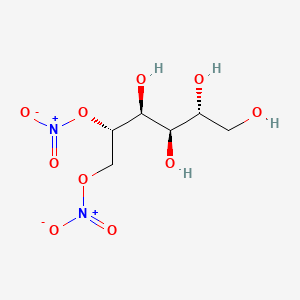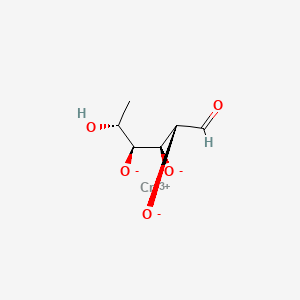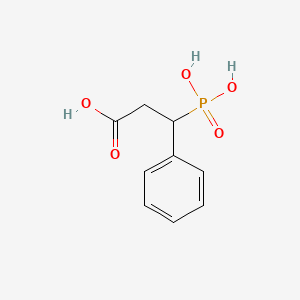
Hydrocinnamic acid, beta-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamic acid, beta-phosphono- is a compound that belongs to the class of phenylpropanoids It is characterized by the presence of a phosphono group attached to the beta position of the hydrocinnamic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamic acid, beta-phosphono- can be synthesized through several methods. One common approach involves the reaction of hydrocinnamic acid with a suitable phosphonating agent under controlled conditions. For example, the reaction of hydrocinnamic acid with dialkyl phosphite in the presence of a base such as sodium hydride can yield the desired beta-phosphono derivative. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of hydrocinnamic acid, beta-phosphono- often involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamic acid, beta-phosphono- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the beta-phosphono group to other functional groups, such as hydroxyl or amino groups.
Substitution: The beta-phosphono group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce hydroxyl or amino derivatives.
Scientific Research Applications
Hydrocinnamic acid, beta-phosphono- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydrocinnamic acid, beta-phosphono- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Hydrocinnamic acid, beta-phosphono- can be compared with other similar compounds such as:
Phenylpropanoic acid: Similar in structure but lacks the phosphono group.
Cinnamic acid: Contains a double bond in the side chain instead of the phosphono group.
Ferulic acid: A hydroxycinnamic acid derivative with a methoxy group.
Uniqueness: The presence of the beta-phosphono group in hydrocinnamic acid, beta-phosphono- imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
CAS No. |
144949-02-0 |
|---|---|
Molecular Formula |
C9H11O5P |
Molecular Weight |
230.15 g/mol |
IUPAC Name |
3-phenyl-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O5P/c10-9(11)6-8(15(12,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)(H2,12,13,14) |
InChI Key |
ROOGGHRRVCHHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


